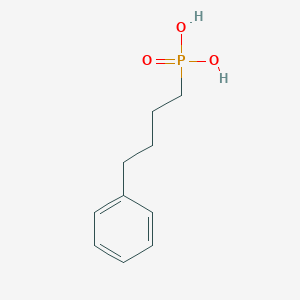

(4-Phenylbutyl)phosphonic acid

Übersicht

Beschreibung

4-Phenylbutylphosphonic acid is a chemical compound characterized by a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom . This compound is employed for many applications due to its structural analogy with the phosphate moiety or to its coordination or supramolecular properties .

Synthesis Analysis

Phosphonic acids, including 4-Phenylbutylphosphonic acid, can be synthesized from dialkyl or diaryl phosphonate, from dichlorophosphine or dichlorophosphine oxide, from phosphonodiamide, or by oxidation of phosphinic acid . Among all these methods, the dealkylation of dialkyl phosphonates under either acidic conditions (HCl) or using the McKenna procedure (a two-step reaction that makes use of bromotrimethylsilane followed by methanolysis) constitute the best methods to prepare phosphonic acids .

Molecular Structure Analysis

The molecular formula of 4-Phenylbutylphosphonic acid is C10H15O3P . It has a molecular weight of 214.19800 .

Chemical Reactions Analysis

4-Phenylbutylphosphonic acid, like other phosphonic acids, is involved in various chemical reactions. Some of the most important processes in chemical and biological systems are acid-base reactions in aqueous solutions .

Physical And Chemical Properties Analysis

4-Phenylbutylphosphonic acid has a molecular weight of 214.20 g/mol . The exact mass and monoisotopic mass are 214.07588133 g/mol .

Wissenschaftliche Forschungsanwendungen

Phosphonic acids, characterized by a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom, are employed for many applications due to their structural analogy with the phosphate moiety or to their coordination or supramolecular properties . Here are some general fields of application:

- Bioactive Properties : Phosphonic acids are used for their bioactive properties. They can act as drugs or pro-drugs .

- Bone Targeting : Phosphonic acids can be used for bone targeting .

- Design of Supramolecular or Hybrid Materials : Phosphonic acids are used in the design of supramolecular or hybrid materials .

- Surface Functionalization : Phosphonic acids are used for the functionalization of surfaces .

- Analytical Purposes : Phosphonic acids are used for analytical purposes .

- Medical Imaging : Phosphonic acids are used in medical imaging .

-

Water Treatment : Phosphonic acids are widely used in water treatment as chelating agents and scale inhibitors. They help prevent mineral deposits in pipes and machinery .

-

Agriculture : Certain derivatives of phosphonic acid are utilized as herbicides or fungicides. They are very effective in plant protection .

-

Chemical Industry : Phosphonic acids are used in the chemical industry for various purposes. For example, they can be used in the synthesis of other compounds .

-

Pharmaceutical Industry : Phosphonic acids can be used in the pharmaceutical industry for the development of new drugs .

-

Material Science : Phosphonic acids can be used in material science for the design of new materials .

-

Biomedical Applications : Phosphonic acids can be used in biomedical applications, such as in the development of new imaging agents .

- Catalysis : Phosphonic acids can act as ligands in the field of catalysis .

- Corrosion Inhibition : Phosphonic acids can be used as corrosion inhibitors in various industries .

- Detergents : Phosphonic acids can be used in detergents due to their excellent chelating properties .

- Nanotechnology : Phosphonic acids can be used to modify the surface of nanoparticles .

- Optoelectronics : Phosphonic acids can be used in the field of optoelectronics .

- Polymers : Phosphonic acids can be used in the synthesis of polymers .

Safety And Hazards

Zukünftige Richtungen

The future development directions of bioelectrocatalysis, which involves the use of materials derived from biological systems as catalysts to catalyze the redox reactions occurring at an electrode, are suggested . This field combines the advantages of biocatalysis and electrocatalysis, allowing it to provide an excellent opportunity for sustainable green chemistry .

Eigenschaften

IUPAC Name |

4-phenylbutylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15O3P/c11-14(12,13)9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJOFGDOSMWTOOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00546771 | |

| Record name | (4-Phenylbutyl)phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00546771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Phenylbutyl)phosphonic acid | |

CAS RN |

46348-61-2 | |

| Record name | (4-Phenylbutyl)phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00546771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

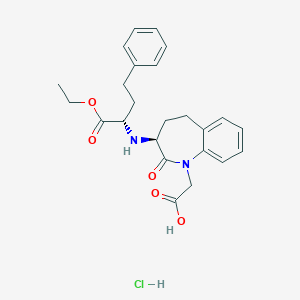

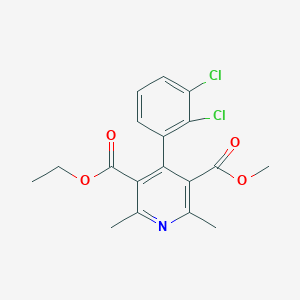

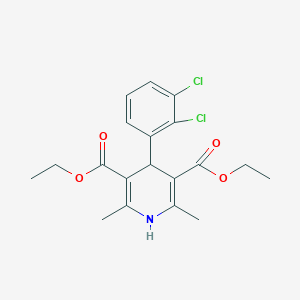

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{2-Butyl-5-chloro-3-[2'-(1-trityl-1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-3H-imidazol-4-yl}-methanol](/img/structure/B193138.png)

![2-[4-[[2-Butyl-4-chloro-5-(hydroxymethyl)imidazol-1-yl]methyl]phenyl]benzonitrile](/img/structure/B193149.png)

![5-(4'-Methyl-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole](/img/structure/B193154.png)